molecular formula C10H15N3O2 B1347154 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 6702-72-3

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1347154
CAS RN: 6702-72-3
M. Wt: 209.24 g/mol
InChI Key: BLMAMCMBWRAEOF-UHFFFAOYSA-N
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Description

“6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems .


Synthesis Analysis

The synthesis of this compound involves various methods . The main sections of the synthesis include the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also part of the synthesis analysis .


Molecular Structure Analysis

The molecular structure of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is complex and involves various elements .


Chemical Reactions Analysis

The chemical reactions involving “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are diverse and involve various other compounds . The reactions are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Antitumor Activity

A study demonstrated the synthesis and characterization of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione and its metal complexes (Ti(IV), Zn(II), Fe(III), and Pd(II)), which exhibited excellent antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells (Shabani et al., 2009).

Synthesis of Pyrimidine Derivatives

Research on the thermal ene reaction of certain pyrimidine derivatives, leading to the formation of pyrimido[4,5-b]azepines, highlights the chemical versatility and potential for creating novel compounds with significant applications (Inazumi et al., 1994).

Antioxidant Activity

Another study focused on the synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, revealing significant antioxidant activity, which could be beneficial in developing new antioxidant therapies (Kononevich et al., 2014).

Facile Synthesis Techniques

Efforts to develop facile synthesis techniques for pyrimido[4,5-d]pyrimidines via one-pot multicomponent reactions underscore the ongoing research interest in efficient production methods for pyrimidine derivatives with potential biological applications (Shafi et al., 2020).

Structural and Spectral Exploration

The synthesis and exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives provided insights into their structural, spectral, and computational aspects, indicating the potential for diverse applications in materials science and drug development (Ashraf et al., 2019).

Safety And Hazards

The safety and hazards associated with “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for the study and application of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

6-(cyclohexylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMAMCMBWRAEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308964
Record name 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

6702-72-3
Record name NSC210490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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